molecular formula C13H12N2O B14551429 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile CAS No. 61922-02-9

3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile

Cat. No.: B14551429
CAS No.: 61922-02-9
M. Wt: 212.25 g/mol
InChI Key: BDCKJPUNORRZMW-UHFFFAOYSA-N
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Description

3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile, often involves the Fischer indole synthesis. This method typically uses a ketone or aldehyde and a phenylhydrazine under acidic conditions to form the indole ring . For instance, the reaction of 2-chloro acetamide derivatives with indole-3-carbaldehyde oxime in the presence of potassium iodide and potassium carbonate under reflux conditions can yield various indole derivatives .

Industrial Production Methods

Industrial production methods for indole derivatives may involve continuous flow processes and the use of catalysts to enhance yield and selectivity. These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield 3-(2-Carboxy-3-methyl-1H-indol-1-yl)propanenitrile, while reduction of the nitrile group can yield 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamine .

Scientific Research Applications

3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61922-02-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(2-formyl-3-methylindol-1-yl)propanenitrile

InChI

InChI=1S/C13H12N2O/c1-10-11-5-2-3-6-12(11)15(8-4-7-14)13(10)9-16/h2-3,5-6,9H,4,8H2,1H3

InChI Key

BDCKJPUNORRZMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCC#N)C=O

Origin of Product

United States

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